4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloromethyl and dimethoxyphenyl groups. The final step involves the etherification of the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development. Studies could focus on their interactions with biological targets and their effects on cellular processes.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties. This includes their ability to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-4’-METHYLCHALCONE
- 4-CHLORO-1-BUTANOL
Uniqueness
Compared to similar compounds, 4-[4-CHLORO-1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C23H22Cl2N4O4 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H22Cl2N4O4/c1-30-17-7-5-14(9-19(17)32-3)22-21(25)23(15-6-8-18(31-2)20(10-15)33-4)29(27-22)13-28-12-16(24)11-26-28/h5-12H,13H2,1-4H3 |
InChI Key |
YGRGUZZSOSTWIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
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